Two-Fold Higher Hepatic mRNA Delivery Potency of FTT5 LNP Versus TT3 LNP
FTT5 lipid nanoparticles (LNPs) demonstrated two-fold higher potency in mRNA delivery efficiency to the liver compared to TT3 LNPs, establishing FTT5 as a structurally optimized analog with superior in vivo performance .
| Evidence Dimension | Hepatic mRNA delivery efficiency (potency) |
|---|---|
| Target Compound Data | 2-fold potency (relative) |
| Comparator Or Baseline | TT3 LNP (baseline = 1-fold) |
| Quantified Difference | 2-fold increase |
| Conditions | Systemic intravenous injection in mice; mRNA reporter expression in liver |
Why This Matters
This direct potency comparison quantifies the functional advantage of FTT5 over its immediate parent compound, enabling reduced lipid dosing or enhanced therapeutic protein expression in liver-targeted applications.
